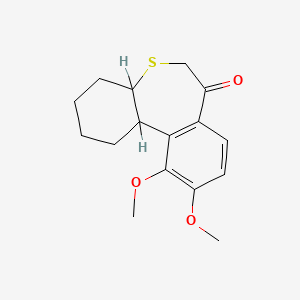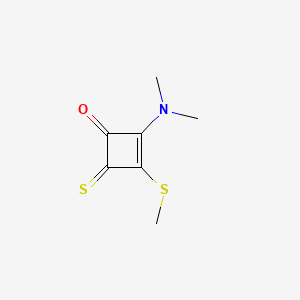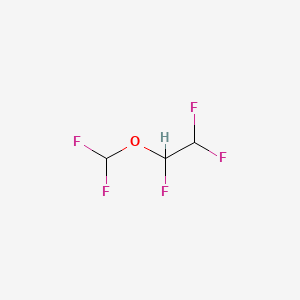
N,N-di(biphenyl-4-yl);-4'-iodobiphenyl-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-di(biphenyl-4-yl);-4’-iodobiphenyl-4-amine is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes biphenyl and iodobiphenyl groups, making it a valuable intermediate in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-di(biphenyl-4-yl);-4’-iodobiphenyl-4-amine typically involves multiple steps. One common method includes the reaction of biphenyl-4-amine with iodobenzene under specific conditions. The reaction is often carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K3PO4 in a solvent like toluene. The mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-di(biphenyl-4-yl);-4’-iodobiphenyl-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodobiphenyl group can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as K3PO4 or NaOH.
Solvents: Toluene, DMF, or ethanol.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce more complex biphenyl-based structures .
Applications De Recherche Scientifique
N,N-di(biphenyl-4-yl);-4’-iodobiphenyl-4-amine has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Mécanisme D'action
The mechanism of action of N,N-di(biphenyl-4-yl);-4’-iodobiphenyl-4-amine involves its interaction with specific molecular targets. The biphenyl and iodobiphenyl groups can interact with various enzymes and receptors, influencing their activity. The compound can also participate in electron transfer processes, making it valuable in electronic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4’-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline: Shares structural similarities but differs in the presence of a methyl group.
4-Iodobiphenyl: Lacks the additional biphenyl-4-yl groups.
N,N’-Di(biphenyl-4-yl)-4’-bromo-biphenyl-4-amine: Contains a bromine atom instead of iodine.
Uniqueness
N,N-di(biphenyl-4-yl);-4’-iodobiphenyl-4-amine is unique due to its combination of biphenyl and iodobiphenyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C36H28IN |
|---|---|
Poids moléculaire |
601.5 g/mol |
Nom IUPAC |
N-(1-iodo-4-phenylcyclohexa-2,4-dien-1-yl)-4-phenyl-N-(4-phenylphenyl)aniline |
InChI |
InChI=1S/C36H28IN/c37-36(26-24-33(25-27-36)30-14-8-3-9-15-30)38(34-20-16-31(17-21-34)28-10-4-1-5-11-28)35-22-18-32(19-23-35)29-12-6-2-7-13-29/h1-26H,27H2 |
Clé InChI |
UUBMGKLHKVCYBT-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(C=CC1(N(C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5)I)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![8,9,10,12,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene](/img/structure/B12811659.png)




![1-Methyl-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B12811678.png)


